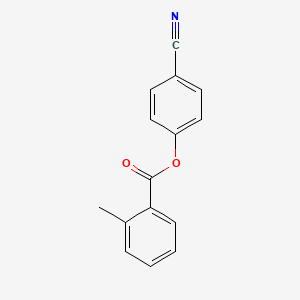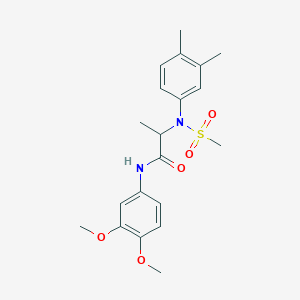![molecular formula C22H19N3O3 B4192134 N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide](/img/structure/B4192134.png)
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide
Descripción general
Descripción
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide, also known as Fura-2-AM, is a fluorescent dye used in scientific research to study cellular calcium signaling. This compound has gained significant attention due to its ability to detect changes in intracellular calcium levels, which play a crucial role in various physiological processes.
Mecanismo De Acción
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide works by binding to calcium ions, resulting in a shift in its fluorescence emission spectrum. The binding of calcium ions to N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide causes a conformational change in the molecule, resulting in a change in its fluorescence properties. This allows researchers to monitor changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects:
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide has no known biochemical or physiological effects on cells. It is a non-toxic and membrane-permeable dye that does not interfere with cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide has several advantages for lab experiments, including its high sensitivity and selectivity for calcium ions, its ability to detect changes in calcium levels in real-time, and its compatibility with various imaging techniques. However, N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide has several limitations, including its short half-life, which limits its use in long-term experiments, and its dependence on external factors such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide in scientific research. One potential application is the development of new imaging techniques that allow for higher spatial and temporal resolution of calcium signaling. Another potential direction is the use of N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide in the study of calcium signaling in disease states, such as cancer and neurodegenerative disorders. Additionally, the development of new fluorescent dyes with improved properties, such as longer half-lives and increased sensitivity, may further advance the study of calcium signaling in cells.
Aplicaciones Científicas De Investigación
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide has been extensively used in scientific research to study calcium signaling in various cell types, including neurons, muscle cells, and immune cells. This compound is commonly used in fluorescence microscopy and flow cytometry to measure changes in intracellular calcium levels in real-time. N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide has been used to study various physiological processes, including neurotransmitter release, muscle contraction, and immune cell activation.
Propiedades
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-2-18(15-8-4-3-5-9-15)20(26)23-17-11-6-10-16(14-17)21-24-25-22(28-21)19-12-7-13-27-19/h3-14,18H,2H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKLKKZBRGUGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(5-chloro-2,4-dimethoxyphenyl)-N-(1-{2-[(2-furylmethyl)amino]-2-oxoethyl}-1H-pyrazol-4-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4192076.png)

![2-(1H-pyrazol-4-ylcarbonyl)-1-[3-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4192082.png)
![3-ethoxy-4-[(2-iodobenzyl)oxy]benzaldehyde](/img/structure/B4192087.png)
![4-(2-{[(4-chlorobenzyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B4192094.png)
![N-(2-hydroxyethyl)-8-methyl-N-(1,3-thiazol-2-ylmethyl)imidazo[1,2-a]pyridine-2-carboxamide trifluoroacetate (salt)](/img/structure/B4192099.png)
![N-{2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-N',N'-dimethyl-N-phenylsulfamide](/img/structure/B4192106.png)
![8-[4-(4-morpholinyl)phenyl]-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4192113.png)
![2-{[(4-methylphenyl)sulfonyl]amino}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4192121.png)
![5-bromo-N-{5-[2-(1-piperidinyl)ethyl]-1,3,4-thiadiazol-2-yl}nicotinamide hydrochloride](/img/structure/B4192130.png)
![N-benzyl-5-(4-{[1-(methylsulfonyl)-2,3-dihydro-1H-indol-5-yl]sulfonyl}-1-piperazinyl)-2-nitroaniline](/img/structure/B4192144.png)